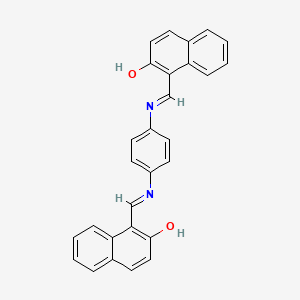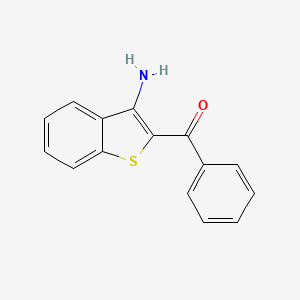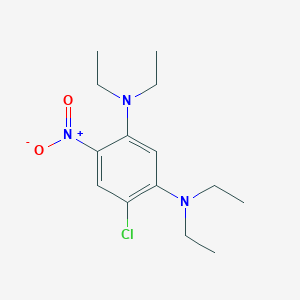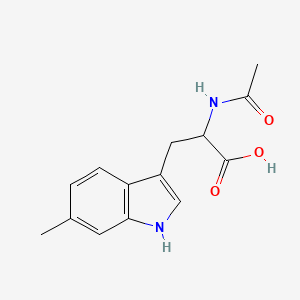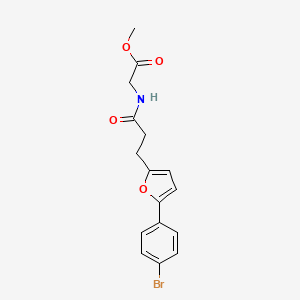
Methyl ((3-(5-(4-bromophenyl)-2-furyl)propanoyl)amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ((3-(5-(4-bromophenyl)-2-furyl)propanoyl)amino)acetate is an organic compound that features a complex structure with a bromophenyl group, a furan ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((3-(5-(4-bromophenyl)-2-furyl)propanoyl)amino)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of phenyl compounds to introduce the bromine atom.
Furan Ring Formation: The bromophenyl intermediate undergoes a cyclization reaction to form the furan ring.
Propanoyl Group Addition: The furan derivative is then reacted with propanoyl chloride under basic conditions to introduce the propanoyl group.
Esterification: Finally, the compound is esterified with methanol in the presence of an acid catalyst to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl ((3-(5-(4-bromophenyl)-2-furyl)propanoyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl ((3-(5-(4-bromophenyl)-2-furyl)propanoyl)amino)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Methyl ((3-(5-(4-bromophenyl)-2-furyl)propanoyl)amino)acetate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl and furan moieties play crucial roles in binding to these targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl ((3-(5-(4-chlorophenyl)-2-furyl)propanoyl)amino)acetate
- Methyl ((3-(5-(4-fluorophenyl)-2-furyl)propanoyl)amino)acetate
- Methyl ((3-(5-(4-methylphenyl)-2-furyl)propanoyl)amino)acetate
Uniqueness
Methyl ((3-(5-(4-bromophenyl)-2-furyl)propanoyl)amino)acetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to molecular targets.
Properties
CAS No. |
853331-26-7 |
|---|---|
Molecular Formula |
C16H16BrNO4 |
Molecular Weight |
366.21 g/mol |
IUPAC Name |
methyl 2-[3-[5-(4-bromophenyl)furan-2-yl]propanoylamino]acetate |
InChI |
InChI=1S/C16H16BrNO4/c1-21-16(20)10-18-15(19)9-7-13-6-8-14(22-13)11-2-4-12(17)5-3-11/h2-6,8H,7,9-10H2,1H3,(H,18,19) |
InChI Key |
OEOJWBBXFNENGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CCC1=CC=C(O1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11953119.png)
